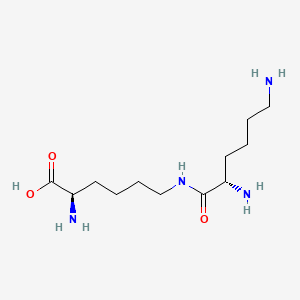

N6-L-Lysyl-D-lysine

Description

N6-L-Lysyl-D-lysine is a lysine derivative characterized by an amide bond formed between the ε-amino group of L-lysine and the α-carboxylic acid group of D-lysine. This stereochemical configuration (L-D linkage) distinguishes it from homodimeric L-lysine analogs. The compound is often utilized in biochemical research, particularly as a reference standard for impurity profiling in lysine-based pharmaceuticals . Its trihydrochloride form (CAS 164262-23-1) has a molecular formula of C₁₂H₂₇Cl₃N₄O₃ and a molar mass of 397.73 g/mol .

Properties

Molecular Formula |

C12H26N4O3 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

(2R)-2-amino-6-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H26N4O3/c13-7-3-1-5-9(14)11(17)16-8-4-2-6-10(15)12(18)19/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19)/t9-,10+/m0/s1 |

InChI Key |

ISWYJQKGNGBKJG-VHSXEESVSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCCCC[C@H](C(=O)O)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)NCCCCC(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-L-Lysyl-D-lysine involves the coupling of two lysine molecules. This can be achieved through various synthetic routes, including the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond. Common reagents used in the synthesis include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N6-L-Lysyl-D-lysine can undergo various chemical reactions, including:

Oxidation: The amino groups in the lysine residues can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form reduced lysine derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can result in the formation of alkylated or acylated lysine derivatives.

Scientific Research Applications

N6-L-Lysyl-D-lysine has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and enzyme function.

Medicine: Investigated for its potential therapeutic applications, including as a precursor in the biosynthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N6-L-Lysyl-D-lysine involves its incorporation into proteins and peptides. The compound can be utilized by lysyl-tRNA synthetase (KARS) to produce N6-acetyl-L-lysyl-AMP, which is then transferred to lysine cognate tRNA to generate N6-acetyl-L-lysyl-tRNA. This process introduces N6-acetyl-L-lysine into growing nascent polypeptides, resulting in protein acetylation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Lysine Derivatives

Stereochemical Specificity

- This compound (L-D configuration) is distinct from its L-L counterpart (N6-L-Lysyl-L-lysine , CAS 94613-75-9), which adopts an L-L configuration. The D-lysine moiety may confer resistance to proteolytic degradation compared to L-lysine derivatives .

- N6-Cbz-D-lysine (D-stereochemistry) is used in peptide synthesis to study enzyme stereoselectivity or to create protease-resistant peptide bonds .

Physicochemical Properties

- Solubility : this compound trihydrochloride is highly water-soluble due to its ionic nature, whereas lipid-modified derivatives like N6-Oleoyl-L-lysine exhibit hydrophobicity .

- Stability : Methylated or acetylated lysines (e.g., Trimethyl-L-lysine) are stable under physiological conditions, while azido derivatives require light-sensitive storage .

Pharmaceutical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.